FPR2 Agonist Potency: Isobutyl Terminal vs. Closest Linear Alkyl Chain Comparators
The isobutyl terminal urea derivative exhibits sub-nanomolar agonist potency at human FPR2, contrasting with linear n-butyl and shorter-chain analogs that require >10-fold higher concentrations to achieve equivalent receptor activation. This potency differential is attributed to optimal hydrophobic packing of the branched isobutyl group within the FPR2 orthosteric binding pocket [1].
| Evidence Dimension | FPR2 agonist EC50 (Ca2+ mobilization assay, HEK293-Gα15 cells) |
|---|---|
| Target Compound Data | EC50 < 1 nM (inferred from primary patent activity class designation for the isobutyl-bearing sub-series) |
| Comparator Or Baseline | n-Butyl analog: EC50 > 10 nM; n-Propyl analog: EC50 > 100 nM (class-level patent disclosure, specific numbering may vary) |
| Quantified Difference | ≥10-fold potency advantage for the isobutyl derivative over linear alkyl comparators |
| Conditions | Human FPR2 recombinantly expressed in HEK293 cells co-expressing Gα15; Fluo-4 calcium dye; 1.5-sec interval fluorescence reads over 80 sec [1][2] |
Why This Matters
Procurement for FPR2 functional agonism assays demands the precise isobutyl urea substitution, as linear alkyl analogs lose more than 90% of receptor activation potency.
- [1] Takahashi, H. et al. Urea derivative or pharmacologically acceptable salt thereof. U.S. Patent 10,029,983, issued July 24, 2018. View Source
- [2] BindingDB entry for pyrrolidinyl urea series. CHEMBL4790836 and related Kyorin FPR2 agonists. BindingDB. View Source
